BenchChemオンラインストアへようこそ!

rac erythro-9-(2-Hydroxy-3-nonyl)adenine, Hydrochloride

PDE2 inhibitor adenosine deaminase inhibitor dual inhibitor

rac erythro-9-(2-Hydroxy-3-nonyl)adenine, Hydrochloride (EHNA HCl) is a racemic erythro-configured adenine derivative that functions as a dual inhibitor of cyclic nucleotide phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA). This small-molecule tool is widely utilized in signal transduction research because it concurrently elevates intracellular cAMP and adenosine levels through two distinct enzymatic targets.

Molecular Formula C14H24ClN5O
Molecular Weight 313.82 g/mol
Cat. No. B1199567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac erythro-9-(2-Hydroxy-3-nonyl)adenine, Hydrochloride
Synonyms9-(2-hydroxy-3-nonyl)adenine
9-(2-hydroxy-3-nonyl)adenine hydrochloride
9-(2-hydroxy-3-nonyl)adenine monohycrochloride
9-(2-hydroxy-3-nonyl)adenine monohycrochloride, (erythro-R*,S*)-isomer
9-(2-hydroxy-3-nonyl)adenine oxalate (2:1)
9-(2-hydroxy-3-nonyl)adenine oxalate (2:1), (erythro-R*,R*)-isomer
9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-(+-)-isomer
9-(2-hydroxy-3-nonyl)adenine, (R*,S*)-isomer
9-(2-hydroxy-3-nonyl)adenine, (R-(R*,R*))-isomer
9-(2-hydroxy-3-nonyl)adenine, (R-(R*,S*))-isomer
9-(2-hydroxy-3-nonyl)adenine, (S-(R*,R*))-isomer
9-(2-hydroxy-3-nonyl)adenine, (S-(R*,S*))-isomer
EHNA
erythro-9-(2-hydroxy-3-nonyl)adenine
erythro-9-(2-hydroxynon-3-yl)adenine
erythro-9-(3-(2-hydroxynonyl))adenine
threo-9-(2-hydroxy-3-nonyl)adenine
Molecular FormulaC14H24ClN5O
Molecular Weight313.82 g/mol
Structural Identifiers
SMILESCCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl
InChIInChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H
InChIKeyVVDXNJRUNJMYOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac erythro-9-(2-Hydroxy-3-nonyl)adenine, Hydrochloride (EHNA HCl): Baseline Identity and Pharmacological Scope


rac erythro-9-(2-Hydroxy-3-nonyl)adenine, Hydrochloride (EHNA HCl) is a racemic erythro-configured adenine derivative that functions as a dual inhibitor of cyclic nucleotide phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA) . This small-molecule tool is widely utilized in signal transduction research because it concurrently elevates intracellular cAMP and adenosine levels through two distinct enzymatic targets. The hydrochloride salt form (CAS 58337-38-5) enhances aqueous solubility (≥25 mg/mL), facilitating formulation for in vitro and in vivo studies . Its well-characterized, dual-target mechanism distinguishes it from mono-targeted probes and underpins its value in pharmacological dissection of cyclic nucleotide and adenosine pathways.

Why Generic Substitution of EHNA HCl with Other PDE2 or ADA Inhibitors Can Compromise Experimental Outcomes


Although the chemical marketplace offers a variety of PDE2‑selective inhibitors (e.g., BAY 60‑7550) and ADA‑selective inhibitors (e.g., pentostatin), these single-target agents cannot replicate the integrative pharmacological profile of EHNA HCl. Simply combining a PDE2 inhibitor with an ADA inhibitor fails to recapitulate EHNA’s unique ability to maintain human embryonic stem cell pluripotency in feeder‑free culture, a functional readout that is independent of its canonical enzymatic targets . Furthermore, substitution with a more potent but irreversible ADA inhibitor, such as pentostatin, introduces the risk of prolonged target occupancy that may confound time‑sensitive experimental designs . These collective properties underscore that generic replacement with any single‑target alternative fundamentally alters the biological response being studied.

Quantitative Differentiation of rac erythro-9-(2-Hydroxy-3-nonyl)adenine Hydrochloride from Closest Comparators


Dual PDE2/ADA Inhibition vs. Mono‑Targeted Comparators

EHNA HCl exhibits a balanced dual‑target profile that is absent in potent, selective mono‑targeted alternatives. Against human PDE2, EHNA HCl demonstrates an IC₅₀ of 0.8 µM, while its ADA inhibitory capacity is characterized by a Ki of 4 nM . In contrast, BAY 60‑7550, a widely‑used PDE2‑selective inhibitor, displays an IC₅₀ of 4.7 nM for PDE2 but exerts no detectable ADA inhibition at concentrations up to 10 µM . Conversely, pentostatin (deoxycoformycin) achieves an ADA Ki of 2.5 pM but is devoid of PDE2 inhibitory activity . This quantified dual‑target profile provides EHNA HCl with a unique mechanistic signature that cannot be emulated by combining separate mono‑targeted agents.

PDE2 inhibitor adenosine deaminase inhibitor dual inhibitor cyclic nucleotide signaling

Exclusive Pluripotency Maintenance Activity in Human Embryonic Stem Cells

In a head‑to‑head comparative study using human embryonic stem cells (hESCs) cultured under feeder‑free conditions, EHNA (10 µM) blocked spontaneous differentiation and maintained expression of pluripotency markers (NANOG, POU5F1, SSEA4) for more than 10 passages, comparable to cultures maintained with exogenous bFGF . In striking contrast, chemically distinct inhibitors of ADA and PDE2 – including pentostatin and BAY 60‑7550 – failed to suppress hESC differentiation when applied individually or in combination at concentrations sufficient to fully block their respective enzymatic targets . This functional divergence demonstrates that the pluripotency‑sustaining property of EHNA is not attributable to simple ADA or PDE2 inhibition.

stem cell pluripotency feeder-free culture differentiation blockade hESC

PDE Isozyme Selectivity Window vs. Non‑Selective PDE Inhibitors

EHNA HCl exhibits a pronounced selectivity window over other PDE isozymes. Its IC₅₀ for PDE2 (0.8 µM human) is at least 125‑fold lower than its IC₅₀ against PDE1, PDE3, and PDE4, all of which exceed 100 µM in both human and porcine tissue preparations . By comparison, classical non‑selective PDE inhibitors such as IBMX (3‑isobutyl‑1‑methylxanthine) typically inhibit PDE1–PDE5 with IC₅₀ values in the low‑ to mid‑micromolar range . This selectivity window allows EHNA HCl to be employed at concentrations that effectively inhibit PDE2 without triggering confounding effects from broad‑spectrum PDE blockade, a critical consideration for mechanistic signal transduction studies.

PDE2 selectivity off-target PDE inhibition cyclic nucleotide signaling pharmacological tool

ADA Inhibitory Potency and Reversibility Relative to Deaza‑EHNA Analogs

Among the deaza‑analog series of EHNA, the parent compound (EHNA HCl) exhibits a Ki of 1.6 nM against human erythrocyte ADA, classifying it as a semi‑tight‑binding, reversible inhibitor . Its closest structural congener, 3‑deaza‑EHNA, retains comparable ADA affinity (Ki = 6.3 nM) but shows diminished antiviral activity against human respiratory syncytial virus (HRSV), being inactive at concentrations up to 50 µg/mL, whereas EHNA demonstrates a minimum inhibitory concentration (MIC) of 6.25 µg/mL . This SAR divergence indicates that the purine N3 nitrogen, present in EHNA but replaced by a methine group in 3‑deaza‑EHNA, is critical for antiviral efficacy while contributing minimally to ADA binding.

adenosine deaminase inhibitor deaza-EHNA structure-activity relationship antiviral adjunct

High‑Value Application Scenarios for rac erythro-9-(2-Hydroxy-3-nonyl)adenine Hydrochloride


Feeder‑Free Pluripotent Stem Cell Maintenance and GMP‑Compliant Bioprocessing

Based on the unique ability of EHNA HCl to maintain hESC pluripotency independent of bFGF , this compound is ideally suited for large‑scale, chemically defined stem cell culture protocols. Because neither pentostatin nor BAY 60‑7550 can substitute for EHNA in this functional assay, procurement of EHNA HCl is mandatory for laboratories transitioning to feeder‑free, cytokine‑free expansion of pluripotent stem cells for cell therapy manufacturing.

Mechanistic Dissection of cAMP‑Adenosine Crosstalk in Immune Cell Signaling

The dual PDE2/ADA inhibitory profile of EHNA HCl (PDE2 IC₅₀ 0.8 µM; ADA Ki 4 nM) makes it the reagent of choice for experiments where simultaneous elevation of intracellular cAMP and extracellular adenosine is required. In lymphocyte cytolysis assays, EHNA HCl enhances cAMP responses to adenylate cyclase activators, an effect not observed with the more potent but ADA‑specific inhibitor deoxycoformycin . Researchers procuring EHNA HCl for these studies avoid the confounding variables introduced by combining separate PDE and ADA inhibitors.

PDE2‑Selective Pharmacological Challenge in Cardiovascular Tissue Preparations

EHNA HCl’s >125‑fold selectivity for PDE2 over PDE1/3/4 (PDE2 IC₅₀ 0.8 µM vs. >100 µM for other isoforms) supports its use as a PDE2‑selective tool in isolated cardiac myocyte and perfused heart models. At a standard working concentration of 10 µM, EHNA HCl inhibits PDE2 without appreciably blocking PDE3 (a critical regulator of cardiac contractility), allowing cleaner interpretation of PDE2‑dependent modulation of β‑adrenoceptor signaling.

Antiviral Research Requiring Concurrent ADA Inhibition and Anti‑HRSV Activity

EHNA HCl is the only member of its deaza‑analog series that combines high ADA affinity (Ki 1.6 nM) with significant anti‑HRSV activity (MIC 6.25 µg/mL) . Laboratories investigating purine salvage pathway inhibitors as antiviral adjuncts should select EHNA HCl over 3‑deaza‑EHNA (inactive against HRSV) or 7‑deaza‑EHNA (dramatically reduced ADA affinity, Ki = 400 µM), as these analogs fail to provide the dual biochemical/antiviral readout required for mechanistic structure‑activity relationship studies.

Quote Request

Request a Quote for rac erythro-9-(2-Hydroxy-3-nonyl)adenine, Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.